molecular formula C22H13BrN4 B2802192 6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline CAS No. 312633-78-6

6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline

Cat. No. B2802192
CAS RN: 312633-78-6
M. Wt: 413.278
InChI Key: QBANFPTXWIKVRN-UHFFFAOYSA-N
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Description

Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . They show a broad range of chemical and biological properties .


Synthesis Analysis

The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . They show a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its wide range of chemical and biological properties . Derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Potential

Some derivatives of imidazole have shown good scavenging potential, which suggests their potential use as antioxidants .

Cytotoxicity Evaluation

A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold, similar to the compound , have been synthesized and screened against a panel of NCI-60 humanoid cancer cell lines for in vitro cytotoxicity evaluation .

Blocking AQ Signal Reception

The compound has been used in pharmacological blocking of AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Inhibition of Microtubule Assembly Formation

Compounds similar to the one have shown significant activity against human prostate cancer cell line DU-145, effectively inhibiting microtubule assembly formation .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary depending on their specific structures and applications . It’s important to refer to the specific safety data sheets for each compound for detailed information.

Future Directions

The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4/c23-14-9-10-19-13(11-14)12-15(21-24-16-5-1-2-6-17(16)25-21)22-26-18-7-3-4-8-20(18)27(19)22/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANFPTXWIKVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline

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